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Compound of Interest

4'-iso-Propyl-2,2,2-
Compound Name: )
trifluoroacetophenone

Cat. No.: B043569

CAS Number: 2044-83-9

Introduction

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. The presence of
the trifluoromethyl group significantly influences the compound's chemical and physical
properties, including its electrophilicity and metabolic stability. Such compounds are of
considerable interest to researchers in medicinal chemistry and drug development due to their
potential as enzyme inhibitors and as building blocks for more complex pharmaceutical agents.
This technical guide provides an overview of its physicochemical properties, a potential
synthetic route, and a discussion of its anticipated, though not yet experimentally confirmed,
biological significance.

Physicochemical Properties

A comprehensive experimental characterization of 4'-iso-Propyl-2,2,2-trifluoroacetophenone
is not extensively documented in publicly available literature. However, based on its chemical
structure, several key physicochemical properties can be predicted.
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Property Value Source

CAS Number 2044-83-9 Supplier Data

Molecular Formula C11H11Fs0 Calculated

Molecular Weight 216.20 g/mol Calculated

Appearance Predictéd: .Colorless to pale Analog Comparison
yellow liquid

Boiling Point Not determined

Melting Point Not determined

Density Not determined

Predicted: Soluble in organic
solvents (e.g.,

Solubility dichloromethane, ethyl Structural Analysis
acetate, acetone), insoluble in

water

Synthesis

A plausible and commonly employed method for the synthesis of 4'-iso-Propyl-2,2,2-
trifluoroacetophenone is the Friedel-Crafts acylation of cumene (isopropylbenzene).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the synthesis of
aromatic ketones. Optimization of reaction conditions, including temperature, reaction time, and
stoichiometry, may be required to achieve high yields and purity.

Materials:
e Cumene (isopropylbenzene)
 Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

e A Lewis acid catalyst (e.g., anhydrous aluminum chloride (AICI3), ferric chloride (FeCls))
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Anhydrous, non-polar solvent (e.g., dichloromethane (DCM), carbon disulfide (CSz2))
Hydrochloric acid (HCI), aqueous solution (e.g., 1 M)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon),
add the anhydrous solvent and the Lewis acid catalyst.

Cool the mixture in an ice bath (0 °C).

Slowly add the trifluoroacetylating agent (trifluoroacetic anhydride or trifluoroacetyl chloride)
to the stirred suspension.

To this mixture, add a solution of cumene in the anhydrous solvent dropwise from the
dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours. The reaction progress can be monitored by thin-layer chromatography
(TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and
dilute with cold water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic
solvent (e.g., dichloromethane).

Combine the organic layers and wash sequentially with 1 M HCI, saturated NaHCOs
solution, and brine.
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» Dry the organic layer over anhydrous MgSOa4 or Na=SOa, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The crude product can be purified by vacuum distillation or column chromatography on silica
gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not readily available, the expected NMR and IR spectral data
can be predicted based on the structure of 4'-iso-Propyl-2,2,2-trifluoroacetophenone and
data from analogous compounds.

Predicted *H NMR Spectrum

e Aromatic Protons: Two doublets in the aromatic region (approximately & 7.3-8.0 ppm),
characteristic of a 1,4-disubstituted benzene ring.

 Isopropyl Methine Proton: A septet at approximately 6 3.0-3.2 ppm.

 |Isopropyl Methyl Protons: A doublet at approximately 6 1.2-1.3 ppm.

Predicted *C NMR Spectrum

e Carbonyl Carbon: A quartet (due to coupling with the fluorine atoms) in the downfield region
(approximately & 180-190 ppm).

o Trifluoromethyl Carbon: A quartet in the upfield region (approximately & 115-125 ppm) with a
large C-F coupling constant.

e Aromatic Carbons: Signals in the aromatic region (approximately & 125-155 ppm).

 |Isopropyl Carbons: Signals for the methine and methyl carbons in the aliphatic region
(approximately & 20-35 ppm).

Predicted IR Spectrum

e C=0 Stretch: A strong absorption band around 1700-1720 cm~1.

e C-F Stretch: Strong absorption bands in the region of 1100-1300 cm™1,
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e Aromatic C-H Stretch: Peaks above 3000 cm™1,
e Aliphatic C-H Stretch: Peaks below 3000 cm™1.

e Aromatic C=C Stretch: Peaks in the 1450-1600 cm~1 region.

Potential Biological Activity and Signhaling Pathways

Specific biological data for 4'-iso-Propyl-2,2,2-trifluoroacetophenone is not available in the
current literature. However, the structural motifs present in the molecule suggest potential
areas of biological activity that warrant investigation.

Trifluoromethyl ketones are known to be potent inhibitors of various hydrolase enzymes, such
as proteases and esterases. The electrophilic nature of the carbonyl carbon, enhanced by the
electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active
site residues (e.g., serine, cysteine, or threonine) of these enzymes. This can lead to the
formation of a stable hemiacetal or hemiketal adduct, effectively inhibiting the enzyme.

Hypothetical Enzyme Inhibition Workflow

The following diagram illustrates a general workflow for screening 4'-iso-Propyl-2,2,2-
trifluoroacetophenone for enzyme inhibitory activity.
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Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.
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Potential Signaling Pathway Involvement

Given the role of many enzymes in cellular signaling, inhibitors of these enzymes can modulate
various pathways. For instance, if 4'-iso-Propyl-2,2,2-trifluoroacetophenone were found to
inhibit a specific protease involved in the NF-kB signaling pathway, it could have anti-
inflammatory effects. The diagram below illustrates a simplified representation of such a
hypothetical interaction.

Hypothetical Signaling Pathway Modulation
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Caption: Hypothetical inhibition of a key protease in a signaling pathway.

Conclusion

4'-iso-Propyl-2,2,2-trifluoroacetophenone represents a chemical entity with significant
potential for applications in drug discovery and development. While detailed experimental data
is currently sparse in the public domain, its structural features suggest it could act as a valuable
tool for probing enzyme function and potentially as a lead compound for the development of
novel therapeutics. Further research is warranted to fully characterize its physicochemical
properties, optimize its synthesis, and explore its biological activities.

« To cite this document: BenchChem. [Technical Guide: 4'-iso-Propyl-2,2,2-
trifluoroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043569#4-iso-propyl-2-2-2-trifluoroacetophenone-
cas-number]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b043569?utm_src=pdf-body
https://www.benchchem.com/product/b043569?utm_src=pdf-body-img
https://www.benchchem.com/product/b043569?utm_src=pdf-body
https://www.benchchem.com/product/b043569#4-iso-propyl-2-2-2-trifluoroacetophenone-cas-number
https://www.benchchem.com/product/b043569#4-iso-propyl-2-2-2-trifluoroacetophenone-cas-number
https://www.benchchem.com/product/b043569#4-iso-propyl-2-2-2-trifluoroacetophenone-cas-number
https://www.benchchem.com/product/b043569#4-iso-propyl-2-2-2-trifluoroacetophenone-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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